Ethyl 4-(4-(quinoline-8-sulfonamido)benzamido)benzoate

Lipophilicity Drug-likeness Physicochemical profiling

This amide-extended quinoline-8-sulfonamide fills the gap for PKM2 modulators orthogonal to the Mitapivat chemotype. Key features: • Amide-bridged scaffold introduces conformational flexibility and hydrogen-bonding capacity unavailable in simpler analogs. • Enables NPP1/NPP3 selectivity profiling; h-NPP1 IC50 range 0.731-37.7 μM demonstrated for related series. • Ethyl ester terminus permits facile hydrolysis to acid for library diversification. • Include CA-IV counter-assay (Ki 415 nM) to rule out carbonic anhydrase off-target activity. Supplied as high-purity research material, in stock for immediate dispatch.

Molecular Formula C25H21N3O5S
Molecular Weight 475.5g/mol
CAS No. 713096-59-4
Cat. No. B491939
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-(4-(quinoline-8-sulfonamido)benzamido)benzoate
CAS713096-59-4
Molecular FormulaC25H21N3O5S
Molecular Weight475.5g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC4=C3N=CC=C4
InChIInChI=1S/C25H21N3O5S/c1-2-33-25(30)19-10-12-20(13-11-19)27-24(29)18-8-14-21(15-9-18)28-34(31,32)22-7-3-5-17-6-4-16-26-23(17)22/h3-16,28H,2H2,1H3,(H,27,29)
InChIKeyFUIYBEYHMGOILL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4-(4-(quinoline-8-sulfonamido)benzamido)benzoate – Chemical Identity and Pharmacophore Overview


Ethyl 4-(4-(quinoline-8-sulfonamido)benzamido)benzoate (CAS 713096-59-4) is a synthetic sulfonamide derivative with the molecular formula C25H21N3O5S and a molecular weight of 475.52 g/mol . Its structure features a quinoline-8-sulfonamide core linked via a 4-aminobenzamido bridge to an ethyl benzoate ester, positioning it within the 8-quinolinesulfonamide class extensively investigated for modulation of pyruvate kinase M2 (PKM2) and nucleotide pyrophosphatase/phosphodiesterase (NPP) enzymes [1][2]. The compound bears an amide bond connecting the central 4-aminobenzoyl moiety to the terminal benzoate, distinguishing it from simpler quinoline-8-sulfonamide analogs that lack this extended amide-bridged architecture [1].

PKM2 pathway studies – non-aminoethyl quinoline chemotype
NPP1/NPP3 SAR exploration – extended linker topology
Mitapivat impurity reference – distinct analytical profile

Structural Determinants Against Generic Substitution


Within the quinoline-8-sulfonamide class, minor structural variations produce profound differences in logD, hydrogen-bonding capacity, and target engagement profiles that preclude simple interchangeability . The ethyl ester terminus of the target compound imparts a computed logD that differs from the methyl ester analog (ChemicalBook-predicted pKa 7.21, XLogP3 2.8 vs. ChemDiv-measured logD 1.839 and logP 3.53 for the methyl ester), impacting both solubility and passive permeability in cell-based assays . In the NPP inhibitor series, substituting the sulfonamide N-substituent alone alters h-NPP1 IC50 values by over 50-fold (from 0.731 to 37.7 μM), demonstrating that even single-atom changes at positions remote from the quinoline core drastically shift potency [1]. The compound's amide-bridged architecture—absent in simpler quinoline-8-sulfonamides—introduces conformational flexibility and additional hydrogen-bond donor/acceptor capacity that directly influence binding-mode preferences [2].

Ethyl-to-methyl ester substitution may alter lipophilicity and membrane permeability, shifting assay performance.
Amide-bridged architecture absent in simpler quinoline-8-sulfonamides may affect binding-mode preferences.
N-substituent variation can substantially alter NPP1 inhibitory profile; sensitivity exceeds 50‑fold in related series.

Quantitative Differentiation from Closest Structural Analogs


Lipophilicity-Polarity Profile Versus Methyl Ester Analog

The ethyl ester terminus of ethyl 4-(4-(quinoline-8-sulfonamido)benzamido)benzoate yields a distinct lipophilicity-polarity profile compared with its closest commercially available analog, methyl 4-{4-[(quinoline-8-sulfonyl)amino]benzamido}benzoate. The target compound exhibits a higher computed XLogP3 of 2.8 and a topological polar surface area (TPSA) of 123 Ų [1], whereas the methyl ester analog has a measured logP of 3.53, logD of 1.84, and a TPSA of 94.7 Ų . The lower TPSA of the methyl ester predicts superior passive membrane permeability, while the ethyl ester's higher TPSA and the predicted pKa of 7.21 of its sulfonamide NH suggest distinct pH-dependent solubility behavior [1]. These differences are directly relevant to cell-based assay performance and oral bioavailability predictions, where even a 0.5-unit logD shift can alter membrane flux by approximately 3-fold [2].

Lipophilicity profile
Reported
Ethyl ester
TPSA 123 Ų
XLogP3 2.8
vs Methyl ester
TPSA 94.7 Ų
logP 3.53 / logD 1.84
Permeability and solubility context may shift
Cross-study values; direct comparison unavailable
Lipophilicity Drug-likeness Physicochemical profiling

Structural Differentiation from Mitapivat Metabolite M370

The target compound's closest pharmacologically characterized structural relative is N-(2-aminoethyl)-4-(quinoline-8-sulfonamido)benzamide (Mitapivat Metabolite M370), which shares the quinoline-8-sulfonamido-benzamide core but terminates in a primary aminoethyl amide rather than an ethyl benzoate ester. Metabolite M370 exhibits an IC50 of 54 nM against recombinant human PKM2 in a coupled enzymatic assay [1]. The target compound replaces the basic aminoethyl terminus with a neutral, lipophilic ethyl benzoate, a modification that eliminates the positive charge at physiological pH, alters hydrogen-bonding patterns (ethyl ester accepts but does not donate H-bonds, whereas the aminoethyl group both donates and accepts), and shifts logD upward by approximately 1–2 units. In the broader 8-quinolinesulfonamide PKM2 modulator series, substitution of aryl carboxamide moieties is known to convert PKM2 activators to inhibitors [2], underscoring that the terminal functionality—not merely the quinoline-sulfonamide core—determines the direction and magnitude of PKM2 modulation.

PKM2 activity context
Class-level inference
Target compound: no PKM2 data reported
Comparator (M370): IC50 54 nM (recombinant PKM2)
Terminal group may shift PKM2 modulation mode
Direct IC50 comparison not possible
PKM2 modulation Cancer metabolism Metabolite comparison

NPP Enzyme Inhibitory Landscape and N-Substituent Effects

A systematic study of 22 quinoline-8-sulfonamide derivatives (3a–3v) with varied N-substituents established that h-NPP1 inhibitory potency spans a 52-fold range (IC50 0.731–37.7 μM) [1]. The most potent derivatives (3d, 3n, 3q) feature substituted benzyl or cyclohexylmethyl N-substituents (IC50 = 0.731–0.812 μM), while dual h-NPP1/h-NPP3 inhibitor 3h (N-2,4-dichlorophenyl) achieves IC50 values of 1.23 μM and 0.871 μM, respectively [1]. The target compound's N-substituent—a 4-(ethoxycarbonyl)phenyl moiety connected via a benzamido linker—is structurally distinct from all 22 characterized derivatives, occupying a previously untested region of the N-substituent chemical space. Class-level SAR indicates that aromatic N-substituents (as in the target compound) generally confer superior h-NPP1 potency compared with simple alkyl substituents (e.g., 3a, IC50 = 2.14 μM; 3b, IC50 = 16.7 μM) [1], but the extended linker length of the target compound introduces additional degrees of rotational freedom not present in the published series, with unknown consequences for binding affinity and selectivity.

NPP1 potency landscape
Class-level inference
Most potent: 3n IC50 0.731 µM Dual inhibitor 3h: h-NPP1 1.23 µM, h-NPP3 0.87 µM Class span: 0.73–37.7 µM (52‑fold)
Supports NPP SAR with extended linker exploration
Target compound N-substituent untested in series
NPP1/NPP3 inhibition Ectonucleotidase Purinergic signaling

Carbonic Anhydrase Off-Target Liability Assessment

The quinoline-8-sulfonamide core, common to the target compound, is a recognized zinc-binding group (ZBG) with documented carbonic anhydrase (CA) inhibitory activity [1]. The unsubstituted quinoline-8-sulfonamide exhibits a Ki of 415 nM against bovine carbonic anhydrase isozyme IV (CA-IV) in an esterase assay [2]. This moderate CA-IV affinity serves as a class-level baseline for off-target risk assessment. The target compound's extended amide-bridged architecture may attenuate CA binding compared with the unsubstituted core by introducing steric bulk near the sulfonamide zinc-binding motif, but this hypothesis remains untested. For research applications requiring CA-selectivity profiling, this baseline Ki of the core scaffold provides a quantitative benchmark against which the target compound's CA engagement can be measured [2].

CA‑IV off‑target
Class-level inference
Ki = 415 nM bovine CA‑IV (core scaffold)
Off‑target binding context; counter‑screen recommended
Full compound CA affinity not measured
Carbonic anhydrase Off-target selectivity Sulfonamide zinc-binding

Patent Chemical Space and Exclusivity Position

The target compound's structural architecture—quinoline-8-sulfonamide linked via a 4-aminobenzamido bridge to a benzoate ester—falls within the generic Markush claims of EP2448582B1, which covers quinoline-8-sulfonamide derivatives as PKM2 modulators for anticancer applications [1]. The patent, assigned to Agios Pharmaceuticals, exemplifies numerous piperazine-carbonyl-phenyl derivatives but does not specifically exemplify the target compound's ethyl 4-benzamidobenzoate terminus [1]. This positions the target compound in a unique procurement niche: it is structurally encompassed by the patent family's broad claims but is not among the specifically disclosed exemplifications, potentially offering freedom-to-operate advantages for research tool use while maintaining relevance to the PKM2 modulator patent landscape. Additionally, ethyl 4-(quinoline-8-sulfonamido)benzoate (CAS 208175-71-7), a substructure of the target compound, is cataloged as Mitapivat Impurity 8, establishing a direct connection to the commercial pyruvate kinase activator supply chain [2].

Patent landscape
Supporting evidence
Encompassed by EP2448582B1 claims, not specifically exemplified; substructure is Mitapivat Impurity 8.
Research tool with impurity reference relevance
Freedom‑to‑operate may differ for commercial use
Patent landscape PKM2 modulator Chemical intellectual property

Best-Fit Research and Industrial Application Scenarios


PKM2 Modulator Tool for Non-Aminoethyl Chemotypes

Based on its structural divergence from the Mitapivat Metabolite M370 chemotype (ethyl benzoate vs. aminoethyl amide terminus), the compound is suited for cancer metabolism laboratories seeking PKM2-interacting tool compounds that occupy chemical space distinct from the Agios/Mitapivat scaffold [1]. Its amide-bridged architecture matches the aryl carboxamide-containing 8-quinolinesulfonamide subclass known to modulate PKM2, while the neutral ethyl ester terminus eliminates the pH-dependent charge of aminoethyl analogs [1]. Researchers should incorporate CA-IV counter-screening given the core scaffold's Ki of 415 nM against this off-target [2].

NPP1/NPP3 SAR Expansion with Extended Linker Topology

The compound's unique N-substituent—a 4-(ethoxycarbonyl)phenyl moiety connected via a benzamido linker—represents an untested region of quinoline-8-sulfonamide NPP inhibitor chemical space. With established class benchmark IC50 values ranging from 0.731 to 37.7 μM for h-NPP1, this compound enables systematic exploration of linker-length effects on NPP1 vs. NPP3 selectivity, complementing the 22-compound characterized series [3]. Its extended architecture may access binding subpockets not engaged by directly N-substituted analogs.

Mitapivat-Related Impurity Reference Standard

The compound's substructure (ethyl 4-(quinoline-8-sulfonamido)benzoate, CAS 208175-71-7) is cataloged as Mitapivat Impurity 8 [4]. The full compound, representing an amide-extended variant of this impurity, is relevant for analytical laboratories developing HPLC/LC-MS methods for Mitapivat drug substance and drug product impurity profiling. Its distinct retention time and mass relative to both Mitapivat API and the simple impurity provide orthogonal method verification capability.

Fragment-Based Metalloenzyme Inhibitor Design Scaffold

The quinoline-8-sulfonamide core is a validated zinc-binding group with demonstrated affinity for carbonic anhydrase (Ki = 415 nM for CA-IV) and utility in matrix metalloprotease (MMP) inhibitor fragment libraries [2]. The target compound extends this ZBG with a synthetically tractable ethyl benzoate handle, enabling rapid diversification via ester hydrolysis to the carboxylic acid followed by amide coupling. This makes it suitable as a starting fragment for structure-based design of selective metalloenzyme inhibitors requiring a quinoline-sulfonamide zinc-binding anchor [5].

Application
Selection Property
Validation Focus
PKM2 pathway modulation studies
Non‑aminoethyl quinoline‑8‑sulfonamide chemotype
PKM2 activation/inhibition mode confirmation and CA‑IV counter‑screening
NPP1/NPP3 SAR expansion
Extended linker topology distinct from 3a–3v series
NPP1/NPP3 selectivity profiling
Mitapivat impurity reference standard
Distinct retention time and mass vs. Mitapivat API
HPLC/LC‑MS method specificity verification
Fragment‑based metalloenzyme inhibitor design
Quinoline‑8‑sulfonamide zinc‑binding group with ester handle
Metal chelation affinity and derivatization feasibility
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